![molecular formula C16H16N6O2S B14131449 5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)
5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including oxadiazole, piperazine, thiophene, and oxazole
Preparation Methods
The synthesis of 5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxadiazole ring.
Piperazine Derivatization: The piperazine ring is functionalized with the oxadiazole moiety through nucleophilic substitution reactions.
Thiophene Incorporation: The thiophene ring is introduced via cross-coupling reactions, such as Suzuki or Stille coupling.
Oxazole Formation: The final step involves the formation of the oxazole ring through cyclization reactions, often under dehydrating conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, enhancing the compound’s complexity.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Materials Science: Due to its unique structural features, the compound is explored for use in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers study the compound’s interactions with biological systems to understand its mechanism of action and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile can be compared with similar compounds such as:
5-Methyl-1,3,4-oxadiazol-2-amine: This compound shares the oxadiazole ring but lacks the additional functional groups present in the target compound.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound features a similar oxadiazole ring but differs in its overall structure and functional groups.
Imidazole Containing Compounds: These compounds have similar heterocyclic structures but differ in the specific ring systems and substituents.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N6O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-[4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H16N6O2S/c1-11-13(20-24-19-11)10-21-4-6-22(7-5-21)16-12(9-17)18-15(23-16)14-3-2-8-25-14/h2-3,8H,4-7,10H2,1H3 |
InChI Key |
YWDMPEJHIUOOGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1CN2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


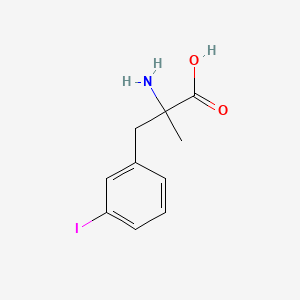
![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)
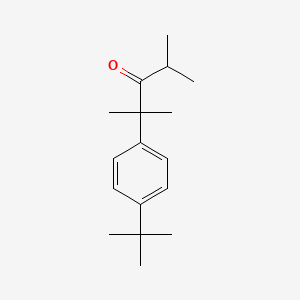

![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)
![3-[(2-Methylquinolin-8-yl)oxy]propanenitrile](/img/structure/B14131407.png)
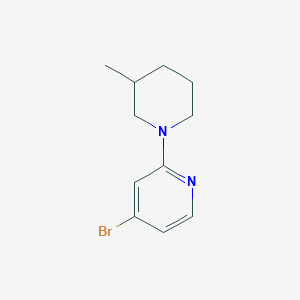
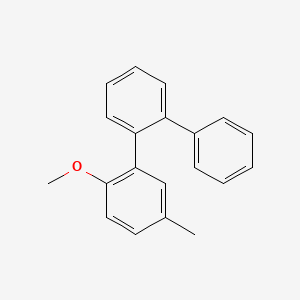
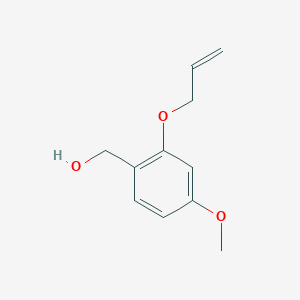
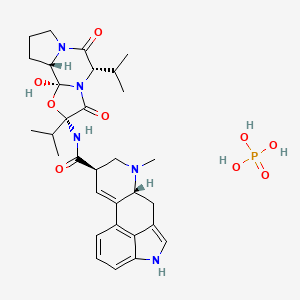
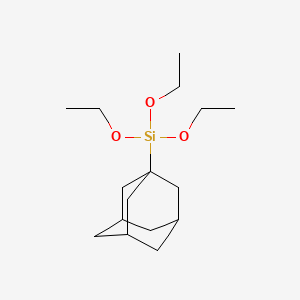
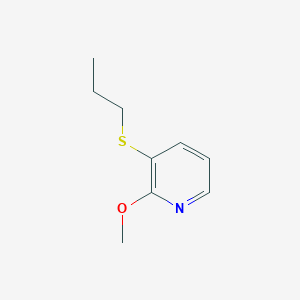
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine](/img/structure/B14131432.png)
